Benzo[b]thiophen-2(3H)-one
Overview
Description
Synthesis Analysis The synthesis of benzo[b]thiophen-2(3H)-one has been achieved through various methods. A notable synthesis involves treating 2,4,6-tri-(2-benzo[b]-thienyl)cyclotriboroxane with hydrogen peroxide, which results in benzo[b]thiophen-2(3H)-one with a 72% overall yield. The boroxane precursor is prepared by treating 2-benzo[b]thienyl-lithium successively with n-butylborate and acid. Other derivatives, such as 3-methylbenzo[b]thiophen-2(3H)-one and benzo[b]-thiophen-3(2H)-one (thioindoxyl), can be synthesized similarly (Dickinson & Iddon, 1970). Another approach for synthesizing 2-arylbenzo[b]thiophene derivatives involves lithiation of S-(2-methylphenyl) N, N, N', N'- tetramethylphosphorodiamidothioate, followed by acylation with various aromatic esters and acidic treatment in refluxing formic acid (Watanabe et al., 1991).
Molecular Structure Analysis Benzo[b]thiophen-2(3H)-one features a thiophene ring fused to a benzene ring, with a ketone functional group at the 2-position of the thiophene ring. This structure is pivotal for its chemical reactivity and properties.
Chemical Reactions and Properties The chemical behavior of benzo[b]thiophen-2(3H)-one includes its reaction with dimethyl sulphate in the presence of base in various solvents, leading to products like 2-methoxybenzo[b]thiophen with a high yield of 90%. Such reactions demonstrate the compound's versatility in organic synthesis (Dickinson & Iddon, 1970).
Scientific Research Applications
Synthesis of Spiroheterocycles : Benzo[b]thiophen-3(2H)-one 1,1-dioxide is utilized as a reagent for synthesizing spiroheterocycles, which are essential in creating new heterocyclic systems (Cekavicus et al., 2008).
Medicinal Chemistry and Organic Materials : Recent advancements in synthesizing benzo[b]thiophenes have led to various benzo[b]thiophene skeletons, finding applications in medicinal chemistry, organic photoelectric materials, and organic semiconductors (Duc, 2020).
Environmental Applications : The photochemical oxidation of benzo[b]thiophene in aqueous solutions forms benzo[b]thiophene-2,3-quinone, helpful in predicting oil spill products in oceans (Andersson & Bobinger, 1992).
Biological Activity Studies : Bis benzothiophene Schiff bases have shown high predicted activities against bacteria, angina, allergies, depression, and obesity. One compound exhibited significant antimicrobial and antileishmanial properties (Ünver et al., 2020).
Selective Estrogen Receptor Modulation : A method for synthesizing 2-aryl-3-substituted benzo[b]thiophenes, which can be useful for selective estrogen receptor modulation, has been developed (David et al., 2005).
Antimycotic Properties : Substituted benzo[b]thiophenes have been used as bioactive compounds, with specific derivatives showing potent antifungal properties (Nussbaumer et al., 1991).
Organic Synthesis and Catalysis : Highly substituted thiophenes and benzo[b]thiophenes have been synthesized via a one-pot method from bromoenynes and o-alkynylbromobenzene derivatives, offering potential in the preparation of sulfur heterocycles (Guilarte et al., 2011).
Antibacterial, Antifungal, and Anti-inflammatory Properties : New benzo[b]thiophene derivatives have shown significant antibacterial, antifungal, and anti-inflammatory properties (Isloor et al., 2010).
Dye Industry : Novel disperse dyes derived from benzo[b]thiophene-3(2H)-one-1,1-dioxide have exhibited promising coloristic and dyeing properties on polyester (Bhatti & Seshadri, 2004).
Synthesis of Tubulin Binding Agents : A novel palladium-mediated coupling approach has been applied to synthesize 2,3-disubstituted benzo(b)thiophenes, useful in the synthesis of tubulin binding agents (Flynn et al., 2001).
Future Directions
properties
IUPAC Name |
3H-1-benzothiophen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTAFUJPRUWRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343687 | |
Record name | Benzo[b]thiophen-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2(3H)-one | |
CAS RN |
496-31-1 | |
Record name | Benzo[b]thiophen-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophen-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzothiophen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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